molecular formula C16H14N4O2 B2640134 N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide CAS No. 1251578-30-9

N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide

Cat. No.: B2640134
CAS No.: 1251578-30-9
M. Wt: 294.314
InChI Key: XHRWASRWYQXHGN-UHFFFAOYSA-N
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Description

N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a quinoline ring fused with a pyrazine ring, and an ethoxy group attached to the quinoline moiety. This compound has garnered interest due to its potential biological activities and its role in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide typically involves the reaction of 2-ethoxyquinoline with pyrazine-2-carboxylic acid or its derivatives. One efficient method reported involves the use of ionic liquids as reaction media, which provides an environmentally benign approach . The reaction conditions often include heating the reactants in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline compounds, and various substituted quinoline derivatives.

Scientific Research Applications

N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The quinoline and pyrazine rings are known to interact with nucleic acids and proteins, which could explain its antibacterial properties. Additionally, its ability to form coordination complexes with metals suggests it can influence metal-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interaction with biological targets. This structural feature may enhance its solubility and ability to penetrate biological membranes, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-2-22-14-7-6-11-4-3-5-12(15(11)20-14)19-16(21)13-10-17-8-9-18-13/h3-10H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRWASRWYQXHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)C3=NC=CN=C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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